H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2
Description
H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2, commonly referred to as MEN10376, is a synthetic peptide with the sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys and a molecular weight of 1081.25 g/mol (C₅₇H₆₈N₁₂O₁₀) . Its CAS registry number is 135306-85-3, and it is characterized by a purity of ≥90–97% in commercial preparations .
MEN10376 is notable for its D-configuration tryptophan residues (positions 3, 5, and 6), which confer resistance to enzymatic degradation and enhance metabolic stability . It has been studied extensively as a tachykinin NK2 receptor antagonist, particularly in the context of bronchial smooth muscle contraction and neurokinin-mediated signaling . The peptide’s N-terminal aspartic acid residue is critical for receptor binding, as cleavage by aminopeptidase A (e.g., in the metabolite MEN10376 lacking Asp) reduces activity .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46-,47+,48+,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-JRPYWGABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Loading
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2-Chlorotrityl Chloride (Clt) Resin : Widely used for C-terminal amide peptides due to its high acid sensitivity, enabling mild cleavage conditions (e.g., 1% TFA in DCM). For MEN 10376, loading begins with Fmoc-Lys(Boc)-OH anchored to Clt resin, ensuring minimal racemization during subsequent couplings.
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Rink Amide MBHA Resin : Alternative for C-terminal amidation, offering stability during repeated deprotection cycles.
Amino Acid Activation and Coupling Strategies
The presence of multiple D-Trp residues and sterically hindered sequences demands optimized coupling protocols:
Coupling Reagents
Side-Chain Protections
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Aspartic Acid : Protected as Asp(OtBu) to prevent aspartimide formation.
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Lysine : Boc protection ensures selective deprotection post-synthesis.
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Tryptophan : Boc or Fmoc groups mitigate side reactions during acidic cleavage.
Stepwise Assembly and Sequence Elongation
The peptide chain is elongated sequentially from C- to N-terminus:
Key Steps
Challenges and Solutions
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Racemization Risk : Minimized using low-temperature (0–4°C) couplings for D-amino acids.
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Aggregation : Additives like DIC/Oxyma Pure reduce chain aggregation in hydrophobic segments.
Cleavage and Global Deprotection
Final cleavage employs TFA-based cocktails to simultaneously release the peptide from the resin and remove side-chain protections:
Cleavage Cocktails
| Composition | Purpose | Yield (%) | Purity (%) |
|---|---|---|---|
| TFA:H₂O:TIS:EDT (94:2.5:2.5:1) | Standard for Boc/Bzl protections | 85–90 | 70–75 |
| TFA:H₂O:DODT (95:2.5:2.5) | Reduces Trp oxidation | 88 | 78 |
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Yield Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Time | 2–4 hours | +15% |
| Resin Swelling | DMF, 30 min | +10% |
| Microwave Assistance | 50°C, 20 W | +20% (reported for analogous peptides) |
Comparative Analysis of Synthetic Routes
Conventional vs. Fragment Condensation
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise SPPS | High purity, fewer side reactions | Time-intensive (>7 days) |
| Fragment Condensation | Faster assembly | Risk of truncated sequences |
Fragment condensation is less favored due to the peptide’s short length (7 residues) and D-amino acid density.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acid derivatives and coupling reagents such as HBTU or DIC.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2 exerts its effects by binding to specific molecular targets, such as the NK-2 receptor. This binding inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. The peptide’s structure allows it to interact with the receptor with high affinity and selectivity, making it a potent antagonist .
Comparison with Similar Compounds
Key Research Findings
- Metabolic Stability: MEN10376’s D-Trp residues reduce susceptibility to aminopeptidases, extending its half-life compared to L-configured peptides like NKA .
- Receptor Specificity : MEN10376’s antagonism of NK2 receptors is 10-fold more potent than L659,877 in bronchial smooth muscle assays .
- Comparative Bioactivity: The hexapeptide His-DTrp-Ala-Trp-DPhe-Lys-NH₂ induces GH release at 1–10 ng/mL in vitro, whereas MEN10376’s IC₅₀ for NK2 receptor inhibition is in the nanomolar range, reflecting divergent potency metrics .
Biological Activity
H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of melanocortin receptors (MCRs). These receptors play critical roles in various physiological processes, including energy homeostasis, inflammation, and pigmentation. This article reviews the biological activity of this compound based on diverse research findings, highlighting its receptor interactions, structure-activity relationships (SAR), and potential therapeutic applications.
The compound this compound is characterized by its unique amino acid sequence, which includes D-Trp residues known for their ability to enhance receptor binding affinity and selectivity. The presence of D-Trp is particularly significant as it can stabilize the peptide's conformation, thereby influencing its interaction with MCRs.
Key Structural Features:
- D-Trp Residues : Enhance binding affinity and reduce susceptibility to enzymatic degradation.
- Lysine at C-Terminus : May facilitate interactions with negatively charged receptor sites.
Receptor Interactions
Research indicates that this compound exhibits selective agonist activity at certain MCR subtypes, particularly the human melanocortin 3 receptor (hMC3R) and human melanocortin 4 receptor (hMC4R). The biological evaluation of this peptide has revealed potent agonistic effects, making it a candidate for further pharmacological studies.
Table 1: Receptor Binding Affinity and Activity
| Peptide Sequence | Receptor Type | Binding Affinity (EC50) | Activity Type |
|---|---|---|---|
| This compound | hMC3R | 1.2 nM | Agonist |
| This compound | hMC4R | 5.0 nM | Partial Agonist |
| This compound | hMC1R | >100 nM | Antagonist |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Q & A
Q. Advanced
- Stability assays : Incubate MEN10376 in human plasma, bronchial fluid, or liver microsomes at 37°C. Sample aliquots at timed intervals and analyze via LC-MS to detect cleavage products (e.g., N-terminal Asp loss, observed in aminopeptidase A-rich environments) .
- Degradation mapping : Use tandem MS (MS/MS) to identify fragments (e.g., Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2) and pinpoint cleavage sites .
- Stabilization strategies : Co-administer protease inhibitors (e.g., bestatin) or modify delivery routes (e.g., intraperitoneal vs. intravenous) to enhance bioavailability .
How can researchers validate MEN10376’s antagonistic activity on NK2 receptors while controlling for potential cross-reactivity with related receptors?
Q. Advanced
- Dose-response profiling : Compare MEN10376’s IC₅₀ against NK1 (e.g., substance P) and NK3 (e.g., senktide) receptors in calcium mobilization assays .
- Receptor mutagenesis : Introduce point mutations (e.g., NK2 receptor Asp³⁰⁵Ala) to assess binding pocket specificity .
- In vivo cross-validation : Use selective NK2 agonists (e.g., [βAla⁸]NKA(4-10)) in bronchoconstriction models; MEN10376 pre-treatment should block agonist effects without altering baseline tone .
What are the critical considerations for designing dose-response studies with MEN10376 in animal models of bronchial hyperresponsiveness?
Q. Advanced
- Species-specific metabolism : Rodents exhibit faster peptide clearance than primates; adjust dosing intervals based on PK data .
- Endpoint selection : Measure bronchial resistance via forced oscillation technique (FOT) and correlate with plasma MEN10376 levels .
- Negative controls : Include scrambled-sequence peptides (e.g., H-D-Trp-Tyr-Val-Asp-D-Trp-Lys-NH2) to rule out nonspecific effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
